molecular formula C10H14N2O2S B13841835 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine

1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine

Cat. No.: B13841835
M. Wt: 226.30 g/mol
InChI Key: GXEMWGLGWQWWBL-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline scaffold, followed by the introduction of the methylsulfonyl and amine groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of the quinoline derivative with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological activity.

Scientific Research Applications

1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.

    Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its antimalarial activity.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3

InChI Key

GXEMWGLGWQWWBL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C2=CC=CC=C21)N

Origin of Product

United States

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